1-(2-Butoxyphenyl)-3-[4-(decyloxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Butoxyphenyl)-1-[4-(decyloxy)phenyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two aromatic rings substituted with butoxy and decyloxy groups, respectively, and linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-butoxyphenyl)-1-[4-(decyloxy)phenyl]urea typically involves the reaction of 2-butoxyaniline with 4-decyloxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy and decyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the urea moiety, potentially converting it to an amine derivative.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential pharmacological properties are of interest for the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(2-butoxyphenyl)-1-[4-(decyloxy)phenyl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-Decyloxybiphenyl: Similar in structure but lacks the urea moiety.
2-Butoxyaniline: Shares the butoxyphenyl group but does not contain the decyloxyphenyl group or the urea linkage.
4-Decyloxyphenyl isocyanate: Contains the decyloxyphenyl group but lacks the butoxyphenyl group and the urea linkage.
Uniqueness: 3-(2-Butoxyphenyl)-1-[4-(decyloxy)phenyl]urea is unique due to the presence of both butoxy and decyloxy groups attached to aromatic rings, linked through a urea moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H40N2O3 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-(2-butoxyphenyl)-3-(4-decoxyphenyl)urea |
InChI |
InChI=1S/C27H40N2O3/c1-3-5-7-8-9-10-11-14-22-31-24-19-17-23(18-20-24)28-27(30)29-25-15-12-13-16-26(25)32-21-6-4-2/h12-13,15-20H,3-11,14,21-22H2,1-2H3,(H2,28,29,30) |
InChI Key |
RPUWRNHBPOBOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.